
Molybdenum--platinum (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum–platinum (2/1) is a compound that combines the unique properties of molybdenum and platinum. This compound is known for its exceptional catalytic properties, making it a valuable material in various industrial and scientific applications. The combination of molybdenum and platinum enhances the overall performance of the compound, particularly in catalytic processes such as hydrogen evolution reactions.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (2/1) can be synthesized using various methods. One common approach is the hydrothermal method, where molybdenum disulfide is decorated with platinum nanoparticles. This involves the deposition of platinum nanoparticles onto molybdenum disulfide nanosheets under hydrothermal conditions . Another method involves the electrochemical deposition of molybdenum oxide onto platinum surfaces, followed by reduction to form the desired compound .
Industrial Production Methods: In industrial settings, molybdenum–platinum (2/1) is often produced using a combination of spray and calcination methods. This involves spraying a solution containing molybdenum and platinum precursors onto a substrate, followed by calcination to form the final compound . This method ensures efficient loading of platinum onto the molybdenum substrate, resulting in a high-performance catalyst.
化学反応の分析
Types of Reactions: Molybdenum–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (2/1) include hydrogen peroxide, halogens, and other oxidizing agents . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance.
Major Products Formed: The major products formed from reactions involving molybdenum–platinum (2/1) depend on the specific reaction conditions. For example, in hydrogen evolution reactions, the primary product is hydrogen gas . In oxidation reactions, the products may include various oxides of molybdenum and platinum .
科学的研究の応用
Molybdenum–platinum (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for producing hydrogen fuel . In biology and medicine, it is explored for its potential in developing anticancer drugs due to its unique interaction with biological molecules . In industry, it is used in sensors and other devices for detecting various chemicals .
作用機序
The mechanism of action of molybdenum–platinum (2/1) involves its catalytic properties. The compound facilitates the adsorption and desorption of hydrogen atoms, which is crucial for hydrogen evolution reactions . The interaction between molybdenum and platinum enhances the overall catalytic activity by providing additional active sites and improving charge transfer kinetics .
類似化合物との比較
Molybdenum–platinum (2/1) is unique compared to other similar compounds due to its enhanced catalytic properties. Similar compounds include molybdenum disulfide, molybdenum oxides, and other molybdenum-based catalysts . the addition of platinum significantly improves the performance of molybdenum–platinum (2/1), making it a superior catalyst for various applications .
Similar Compounds
- Molybdenum disulfide
- Molybdenum oxides
- Molybdenum selenides
- Molybdenum carbides
- Molybdenum phosphides
- Molybdenum borides
- Molybdenum nitrides
These compounds share some properties with molybdenum–platinum (2/1) but differ in their specific applications and performance characteristics .
特性
CAS番号 |
874460-18-1 |
|---|---|
分子式 |
Mo2Pt |
分子量 |
387.0 g/mol |
IUPAC名 |
molybdenum;platinum |
InChI |
InChI=1S/2Mo.Pt |
InChIキー |
NQMSTBDTZVUDSR-UHFFFAOYSA-N |
正規SMILES |
[Mo].[Mo].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


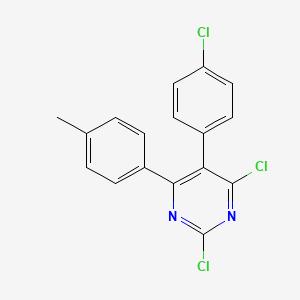
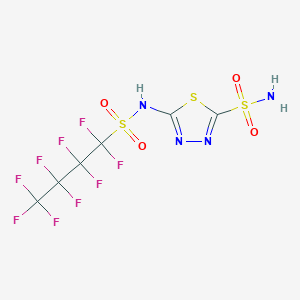
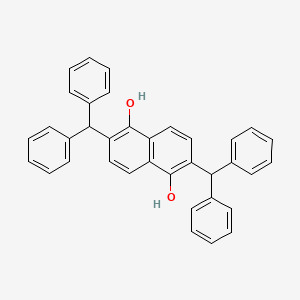
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
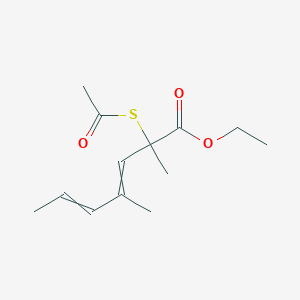
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
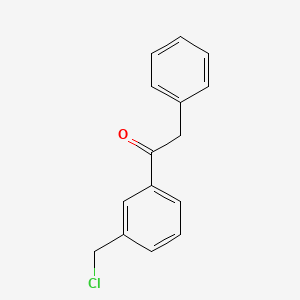
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
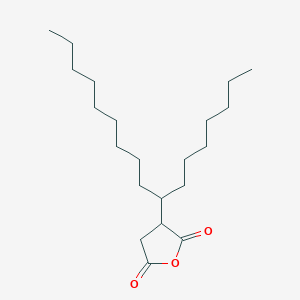
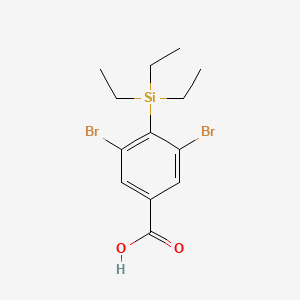
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
